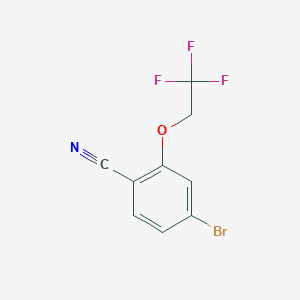

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

説明

特性

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGCRGUUHCPENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile, a key building block in modern medicinal chemistry. The strategic incorporation of the 2,2,2-trifluoroethoxy group can significantly enhance the pharmacological properties of drug candidates. This document outlines the prevalent synthetic strategies, provides a detailed, step-by-step experimental protocol, and discusses the critical reaction parameters. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 2,2,2-trifluoroethoxy moiety, in particular, is a valuable substituent that can confer desirable pharmacokinetic and pharmacodynamic properties. 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a versatile intermediate, with the bromo and nitrile functionalities serving as convenient handles for further molecular elaboration in the synthesis of complex pharmaceutical agents.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the high reactivity of appropriately activated aryl halides towards nucleophiles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4-bromo-2-fluorobenzonitrile as a suitable starting material and 2,2,2-trifluoroethanol as the nucleophilic partner.

Figure 1. Retrosynthetic approach for the target molecule.

Mechanistic Pathway

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The reaction is initiated by the attack of the trifluoroethoxide nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The presence of the electron-withdrawing nitrile group ortho and the bromo group para to the site of substitution is crucial for stabilizing this intermediate.[1] In the subsequent step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring.

Figure 3. Experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add 2,2,2-trifluoroethanol (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Substitution: Add 4-bromo-2-fluorobenzonitrile (1.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Safety and Handling Precautions

-

Sodium Hydride: is highly reactive with water and flammable. Handle under an inert atmosphere.

-

4-Bromo-2-fluorobenzonitrile: is harmful if swallowed or in contact with skin. [2]* 2,2,2-Trifluoroethanol: is toxic and corrosive.

-

N,N-Dimethylformamide (DMF): is a reproductive toxin.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (1H, 13C, 19F): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the compound.

Conclusion

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile via nucleophilic aromatic substitution is an efficient and reliable method. Careful control of the reaction conditions is key to achieving a high yield and purity of this valuable synthetic intermediate. This guide provides a comprehensive framework for its successful preparation in a research setting.

References

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzonitrile. [Link]

- Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile.

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile, identified by the CAS Number 1711867-43-4 , is a halogenated and fluorinated aromatic compound of significant interest in the fields of organic synthesis and drug discovery.[1] Its unique molecular architecture, featuring a bromine atom, a trifluoroethoxy group, and a nitrile moiety on a benzene ring, offers a trifecta of reactive and modulatory sites. This makes it an exceptionally valuable building block for creating complex molecular entities with tailored therapeutic properties.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the strategic introduction of diverse substituents.[2] The trifluoro-functional group is highly prized in medicinal chemistry for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Simultaneously, the nitrile group can be readily transformed into other key functional groups like amines or carboxylic acids, or it can act as a crucial interaction point within a biological target.[3][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1711867-43-4 | [1] |

| IUPAC Name | 4-bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | [6] |

| Molecular Formula | C₉H₅BrF₃NO | Calculated |

| Molecular Weight | 280.04 g/mol | Calculated |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds |

| SMILES | N#CC1=CC=C(Br)C=C1OCC(F)(F)F | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol outlines a representative and reliable method starting from a commercially available precursor.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Principle: This procedure utilizes the Williamson ether synthesis, where the sodium salt of 2,2,2-trifluoroethanol acts as a nucleophile to displace a fluorine atom from 4-bromo-2-fluorobenzonitrile. The electron-withdrawing nature of the nitrile and bromine groups activates the aromatic ring towards nucleophilic attack, making this a highly efficient transformation.

Step-by-Step Methodology:

-

Preparation of the Alkoxide:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium trifluoroethoxide nucleophile. The use of an ice bath controls the exothermic reaction and hydrogen gas evolution.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.[2][7]

-

Add the solution of the starting material to the flask containing the sodium trifluoroethoxide.

-

Heat the reaction mixture to 80-90 °C and monitor its progress using Thin-Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. DMF is an ideal polar aprotic solvent as it solvates the cation (Na⁺) effectively, leaving the alkoxide nucleophile highly reactive.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual DMF and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to obtain the final product, 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for use in fragment-based drug discovery and lead optimization campaigns.

-

Scaffold for Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds in the hinge region of the ATP-binding pocket. The 4-bromo position allows for the exploration of the solvent-exposed region, enabling modulation of potency and selectivity.[2]

-

CNS Drug Development: The introduction of fluorine atoms, as in the trifluoroethoxy group, is a well-established strategy to increase blood-brain barrier permeability, a critical requirement for drugs targeting the central nervous system (CNS).[2]

-

Metabolic Blocking: The trifluoromethyl group is metabolically stable and can be used to block sites of oxidative metabolism (e.g., cytochrome P450 oxidation), thereby improving the pharmacokinetic profile and half-life of a drug candidate.[3]

Conceptual Role in Lead Optimization

Caption: Role of the title compound in a lead optimization workflow.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of standard analytical techniques must be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton environment of the molecule. | Aromatic protons will appear as distinct multiplets. A quartet signal is expected for the -CH₂- group due to coupling with the adjacent -CF₃ group. |

| ¹⁹F NMR | Confirms the presence of the trifluoroethoxy group. | A triplet signal is expected for the -CF₃ group due to coupling with the adjacent -CH₂- group. |

| ¹³C NMR | Determines the number and type of carbon atoms. | Unique signals for the nitrile carbon, aromatic carbons, and carbons of the trifluoroethoxy side chain. |

| Mass Spectrometry | Confirms the molecular weight and isotopic pattern. | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. |

| HPLC | Assesses purity. | A single major peak indicates high purity. |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. This compound is classified with specific hazards that require careful management.[6]

GHS Hazard Classification: [6]

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] An eyewash station should be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][8]

Conclusion

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its combination of a versatile cross-coupling handle (bromine), a bioisosteric and metabolism-blocking moiety (trifluoroethoxy group), and a convertible functional group (nitrile) makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, properties, and handling requirements is essential for leveraging its full potential in the development of novel therapeutics.

References

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis . Medium. [Link]

-

Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications . Medium. [Link]

-

Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7) . Cheméo. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . Organic Syntheses. [Link]

-

4-Bromo-2-fluorobenzonitrile . PubChem. [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method . Nature. [Link]

Sources

- 1. 1711867-43-4|4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (CAS: 1711867-43-4) is a specialized halogenated benzonitrile derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is characterized by three distinct functional handles: a nitrile group (-CN) for heterocycle formation or hydrolysis, a bromine atom (-Br) facilitating cross-coupling reactions, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) which serves as a metabolically stable, lipophilic bioisostere of a methoxy group. This guide details its physicochemical properties, synthetic routes, and reactivity profile for researchers in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile |

| CAS Number | 1711867-43-4 |

| Molecular Formula | C₉H₅BrF₃NO |

| Molecular Weight | 280.04 g/mol |

| SMILES | N#CC1=CC=C(Br)C=C1OCC(F)(F)F |

| Structural Features | Core: BenzonitrileSubstituents: 4-Bromo (aryl halide), 2-Trifluoroethoxy (fluoroalkyl ether)Electronic Effect: The nitrile is strongly electron-withdrawing (EWG), activating the ortho position.[2][3] The trifluoroethoxy group is electron-withdrawing by induction (-I) but donating by resonance (+R), though less donating than a standard methoxy group due to the fluorine atoms. |

Physical Properties

While specific experimental data for this intermediate is often proprietary, properties are derived from structural analogs (e.g., 4-bromo-2-fluorobenzonitrile) and calculated descriptors.

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to off-white solid at RT.[4] |

| Melting Point | Predicted: 60–80 °C | Based on analogs; trifluoroethoxy groups often raise MP relative to methoxy. |

| Boiling Point | Predicted: ~300 °C (at 760 mmHg) | High BP due to polarity of CN group and molecular weight. |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM, EtOAc | Lipophilic nature of -CF₃ and -Br limits aqueous solubility. |

| LogP (Calc) | ~3.2 – 3.5 | Highly lipophilic due to halogenation. |

| pKa | N/A (No ionizable protons) | Neutral molecule. |

Synthesis & Manufacturing

The primary industrial and laboratory route to 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is via Nucleophilic Aromatic Substitution (SₙAr) . This method exploits the "ortho-effect" where the nitrile group activates the adjacent fluorine atom for displacement by an alkoxide.

Core Synthetic Pathway (SₙAr)

Precursor: 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) Reagent: 2,2,2-Trifluoroethanol (TFE) Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) Solvent: DMF or THF

Step-by-Step Protocol:

-

Activation: In a dry flask under inert atmosphere (N₂/Ar), suspend Sodium Hydride (1.1 equiv, 60% dispersion in oil) in anhydrous THF or DMF.

-

Alkoxide Formation: Cool to 0°C. Add 2,2,2-Trifluoroethanol (1.1 equiv) dropwise. Stir for 15–30 minutes until H₂ evolution ceases, generating sodium 2,2,2-trifluoroethoxide.

-

Substitution: Add a solution of 4-Bromo-2-fluorobenzonitrile (1.0 equiv) in the solvent dropwise to the alkoxide mixture.

-

Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 50–60°C. The fluorine at C2 is significantly more reactive toward SₙAr than the bromine at C4 due to the strong inductive effect of the adjacent nitrile and the high electronegativity of fluorine (Meisenheimer complex stabilization).

-

Workup: Quench with water/ice. Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography.

Diagram 1: Synthesis Workflow

Caption: Selective synthesis via Nucleophilic Aromatic Substitution (SNAr). The nitrile group activates the ortho-fluorine for displacement, leaving the para-bromine intact.

Chemical Reactivity & Derivatization

This compound is a "linchpin" intermediate, offering three distinct vectors for chemical modification.

Vector A: The Bromine Handle (C4 Position)

-

Reactivity: Palladium-catalyzed cross-coupling.

-

Key Reactions:

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryls.

-

Buchwald-Hartwig: Coupling with amines to form aniline derivatives.

-

Heck Reaction: Coupling with alkenes.

-

-

Selectivity: The bromine is the primary site for oxidative addition by Pd(0) catalysts; the nitrile and ether are generally stable under standard coupling conditions.

Vector B: The Nitrile Handle (C1 Position)

-

Reactivity: Hydrolysis, Reduction, Cyclization.

-

Key Reactions:

-

Hydrolysis: Acidic/Basic hydrolysis yields the carboxylic acid or amide.

-

Reduction: Catalytic hydrogenation (Raney Ni, Pd/C) or hydride reduction (LiAlH₄) yields the benzylamine.

-

Click Chemistry: Reaction with azides yields tetrazoles (bioisostere of carboxylic acid).

-

Vector C: The Trifluoroethoxy Group (C2 Position)

-

Stability: Highly stable to acids, bases, and oxidants.

-

Function: Acts as a "blocking group" to prevent metabolic oxidation at the phenyl ring. The -CF₃ group increases lipophilicity and metabolic half-life compared to a standard ethoxy group.

Diagram 2: Reactivity Map

Caption: Divergent synthesis pathways. The molecule allows orthogonal functionalization at the Br and CN positions.

Applications in Drug Discovery

Bioisosterism & DMPK

The 2,2,2-trifluoroethoxy moiety is a critical tool in medicinal chemistry optimization:

-

Metabolic Stability: The C-F bonds are stronger than C-H bonds, preventing O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for standard methoxy/ethoxy groups.

-

Lipophilicity: The group increases LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformation: The bulky -CF₃ group can force the ether linkage out of plane, locking the molecule into a specific bioactive conformation.

Case Use

This scaffold is frequently observed in the patent literature for:

-

Kinase Inhibitors: Where the benzonitrile core mimics the adenine ring of ATP.

-

Androgen Receptor Antagonists: Utilizing the electron-deficient ring system.

-

Agrochemicals: As a precursor to highly stable herbicides.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.[5]

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and use in a fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents, strong bases.[9]

References

-

PubChem. (2025).[3][7] 4-Bromo-2-fluorobenzonitrile (Precursor Data).[10][11] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. (2020). General Procedures for Nucleophilic Aromatic Substitution of Fluorobenzonitriles. Org. Synth. 2020, 97, 1-17.[11] (General reference for SNAr methodology).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Bromo-2-nitrobenzonitrile | C7H3BrN2O2 | CID 292535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. jelsciences.com [jelsciences.com]

potential biological activity of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic organic compound whose biological activities have not yet been extensively reported in scientific literature. However, a detailed analysis of its structural components—a brominated benzonitrile core functionalized with a trifluoroethoxy group—provides a strong basis for predicting its potential pharmacological profile. This guide deconstructs the molecule to hypothesize its biological activities, drawing parallels with structurally related compounds. We present a rationale for investigating its potential as an anticancer agent and enzyme inhibitor, and provide comprehensive, actionable experimental protocols for its initial screening and characterization. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this novel chemical entity.

Molecular Deconstruction and Predicted Physicochemical Influence on Bioactivity

The structure of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile suggests a combination of properties often sought in medicinal chemistry. Understanding the contribution of each functional group is key to predicting its interactions with biological systems.

-

Benzonitrile Core: The nitrile group (-C≡N) is a versatile pharmacophore. It is a strong hydrogen bond acceptor and its linear geometry allows it to fit into narrow enzymatic clefts.[1] The nitrile can act as a bioisostere for carbonyl or hydroxyl groups and can polarize the aromatic ring to enhance π-π stacking interactions with protein residues.[1][2] In some contexts, the nitrile can act as a covalent warhead, reacting with nucleophilic residues like cysteine or serine in an enzyme's active site.[3] More than 30 FDA-approved drugs contain a nitrile moiety, highlighting its importance in drug design.[4]

-

Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's electronic properties and lipophilicity. Halogen atoms are known to form halogen bonds, a type of non-covalent interaction with protein backbones that can enhance binding affinity. The presence of bromine can also modulate the metabolic stability of the aromatic ring.

-

2,2,2-Trifluoroethoxy Group: The trifluoroethoxy moiety (-OCH₂CF₃) is expected to have a profound impact on the compound's pharmacokinetic profile. The trifluoromethyl (-CF₃) group is highly lipophilic and metabolically stable due to the strength of the C-F bonds.[5][6] This often leads to improved cell membrane permeability, increased bioavailability, and a longer half-life in vivo.[6] The trifluoromethyl group can also enhance binding affinity to target proteins.[7] The ether linkage provides some flexibility compared to a direct trifluoromethyl substitution on the ring.

Collectively, these features suggest that 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a promising scaffold for drug discovery, with predicted metabolic stability and the potential for strong interactions with biological targets.

Hypothesized Biological Activities

Based on the structural analysis and the known activities of related brominated and fluorinated benzonitriles, we hypothesize the following primary biological activities for investigation.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of compounds containing brominated aromatic rings and benzonitrile scaffolds.[8] For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[9] The trifluoromethyl group is a common feature in modern anticancer drugs, where it enhances metabolic stability and lipophilicity.[10][11]

Hypothesis: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile may exhibit cytotoxic activity against various cancer cell lines by inhibiting key signaling proteins, such as protein kinases.

Enzyme Inhibition

The electronic and steric properties of the molecule make it a candidate for an enzyme inhibitor. Kinases, in particular, are a well-established target class for compounds with similar features.[12] The nitrile group can function as a key hydrogen bond acceptor in the hinge region of a kinase active site, a common binding motif for kinase inhibitors. The overall scaffold could be optimized to achieve high potency and selectivity.

Hypothesis: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile may act as an inhibitor of one or more protein kinases or other enzyme classes critical for disease progression.

Proposed Experimental Workflows for Activity Validation

To empirically test the hypothesized biological activities, a structured, multi-stage screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for Anticancer Activity Screening

A logical workflow for assessing anticancer potential begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising "hits."

Caption: Workflow for anticancer drug screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells with DMSO at the same concentration as the highest compound dose and "untreated control" wells with fresh medium only.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Enzyme Inhibition Screening

The following provides a general framework for assessing inhibitory activity against a specific enzyme, such as a protein kinase.

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.

-

Reagent Preparation: Prepare serial dilutions of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile in an appropriate assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Kinase Reaction: In a 96-well plate, add the purified kinase enzyme, the test compound at various concentrations, and the specific substrate peptide.

-

Initiation: Start the reaction by adding a defined concentration of ATP (often at the Kₘ value for the specific kinase). Include positive controls (known inhibitor) and negative controls (vehicle).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and the necessary substrate to convert the newly formed ADP into ATP, and then into light. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates less ADP produced, and therefore greater inhibition of the kinase.

-

Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.[13]

Workflow for Antioxidant Potential Screening

While a secondary hypothesis, assessing antioxidant activity is a common and straightforward initial screen for novel compounds.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[14]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox should be used as a positive control.[15]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound dilutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.[16]

-

Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Data Presentation: Reference Activities of Structurally Related Compounds

As direct biological data for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is unavailable, the following table summarizes reported in vitro activities of structurally analogous compounds to provide a benchmark for potential efficacy.

| Compound Class/Example | Biological Activity | Target/Assay | Reported IC₅₀ Values | Reference |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Anticancer | FGFR1 Kinase Inhibition | 1.25 - 2.31 µM (on NSCLC cell lines) | [9] |

| Brominated benzonitrile derivatives | Anticancer | Cytotoxicity (MTT Assay) | Varies by cell line and specific derivative | [8] |

| Bromo-pyrimidine analogues | Anticancer | Bcr/Abl Tyrosine Kinase Inhibition | Potent activity reported for several analogues | [17] |

Hypothesized Signaling Pathway Involvement

Should 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile demonstrate potent anticancer activity via kinase inhibition, a plausible mechanism would be the disruption of a key oncogenic signaling cascade, such as the RAS/RAF/MEK/ERK pathway, which is commonly downstream of receptor tyrosine kinases like FGFR1.

Caption: Hypothesized inhibition of an RTK signaling pathway.

Conclusion

While lacking direct experimental evidence, a rigorous, structure-based analysis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile strongly suggests its potential as a bioactive molecule, particularly in the realms of oncology and enzyme inhibition. The combination of a brominated benzonitrile core with a metabolically robust trifluoroethoxy group creates a promising scaffold for drug development. The experimental workflows detailed in this guide provide a clear and scientifically sound path for researchers to systematically investigate these hypotheses. The validation of these predicted activities could unveil a novel chemical entity with significant therapeutic potential.

References

[8] Benchchem. Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile. [12] National Center for Biotechnology Information. Bioassays for anticancer activities. [10] National Center for Biotechnology Information. In vitro assays and techniques utilized in anticancer drug discovery. [9] National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [18] Charles River Laboratories. Cancer Cell-Based Assays. [13] National Center for Biotechnology Information. A standard operating procedure for an enzymatic activity inhibition assay. [17] Ministry of Health and Prevention, United Arab Emirates. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [19] National Center for Biotechnology Information. Analytical Methods Used in Determining Antioxidant Activity: A Review. [14] National Center for Biotechnology Information. Genesis and development of DPPH method of antioxidant assay. [15] Agris. Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. [2] ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. [1] National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [20] ResearchGate. Application of Nitrile in Drug Design. [21] Royal Society of Chemistry. Protocol for enzyme assays. [5] National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [6] Autech. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [3] National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. [16] International Journal of Pharmaceutical Sciences Review and Research. A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. [22] OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. [23] ACS Publications. Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. [4] RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [11] Autech Corp. Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. [24] National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [7] National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. criver.com [criver.com]

- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 16. rjlbpcs.com [rjlbpcs.com]

- 17. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 18. noblelifesci.com [noblelifesci.com]

- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. omicsonline.org [omicsonline.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

[1]

CAS Registry Number: 1711867-43-4 Formula: C9H5BrF3NO Molecular Weight: 280.04 g/mol [1][2]

Part 1: Introduction & Molecular Architecture

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties.[3][4][5][6] 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile represents a high-value scaffold that combines three distinct functionalities: an aryl bromide for cross-coupling, a nitrile for heterocycle construction, and a trifluoroethoxy group for metabolic stability and lipophilicity.[1]

This guide provides a comprehensive structural analysis and validation protocol for this compound. Unlike simple aryl halides, the presence of the 2,2,2-trifluoroethoxy moiety introduces unique spectroscopic signatures (specifically in

The Fluorine Effect

The trifluoroethoxy group (

Part 2: Spectroscopic Signature (The Core Analysis)

To validate the identity of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile, researchers must confirm the integrity of the trifluoroethyl chain and the substitution pattern of the aromatic ring.[1] The following spectral data constitutes the "Fingerprint of Identity."

Nuclear Magnetic Resonance (NMR) Profiling

NMR (Proton)

The proton spectrum is characterized by two distinct regions: the aromatic zone and the aliphatic fluoro-alkoxy zone.[1]

| Region | Signal Type | Integration | Multiplicity | Coupling ( | Structural Assignment |

| Aliphatic | Quartet | 2H | q | ||

| Aromatic | Doublet | 1H | d | H6 (Ortho to CN) | |

| Aromatic | Doublet of Doublets | 1H | dd | H5 (Meta to CN) | |

| Aromatic | Doublet | 1H | d | H3 (Ortho to Ether) |

-

Diagnostic Signal: The methylene protons of the trifluoroethoxy group appear as a quartet around

4.4–4.5 ppm.[1] This splitting arises from coupling with the three equivalent fluorine atoms (

F NMR (Fluorine)

-

Signal: A single triplet appearing around

-74 ppm.[1] -

Mechanistic Insight: The triplet splitting is caused by the coupling of the three fluorine atoms with the two adjacent methylene protons (

).[1] -

Purity Check: The absence of a singlet at different shifts rules out hydrolysis to free trifluoroethanol or defluorination byproducts.[1]

C NMR (Carbon)

The carbon spectrum is complex due to C-F coupling.[1]

-

The

Carbon: Appears as a quartet with a large coupling constant ( -

The

Carbon: Appears as a quartet with a smaller coupling constant ( -

Nitrile Carbon: A distinct singlet at

115–118 ppm.[1]

Infrared Spectroscopy (FT-IR)[1]

Part 3: Synthetic Validation Protocol

The most reliable synthesis of this scaffold involves a Nucleophilic Aromatic Substitution (

Experimental Workflow

Reagents: 4-Bromo-2-fluorobenzonitrile (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), Potassium Carbonate (

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-bromo-2-fluorobenzonitrile and anhydrous DMF.

-

Activation: Add

followed by dropwise addition of 2,2,2-trifluoroethanol. -

Reaction: Heat the mixture to 65°C. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (fluoride) is slightly less polar than the product (trifluoroethoxy).

-

Quench: Pour the reaction mixture into ice-water. The product typically precipitates as a solid due to the lipophilicity of the trifluoroethoxy group.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the reaction pathway and the critical decision points for quality control.

Figure 1: Synthetic workflow for the SNAr production of the target scaffold. The process relies on the enhanced electrophilicity of the 2-position due to the ortho-cyano group.[1]

Part 4: Analytical Decision Tree

When characterizing a batch of this material, a systematic approach ensures no structural isomers or impurities are missed.

Figure 2: Analytical decision tree. All three spectroscopic checks (IR, 1H NMR, 19F NMR) must align to confirm the structure.

Part 5: Functionalization Potential

The structural value of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile lies in its "orthogonal reactivity."[1]

-

The Bromine Handle: Ready for Suzuki-Miyaura coupling to add aryl or heteroaryl groups.[1] The electron-withdrawing nature of the nitrile and trifluoroethoxy groups makes the C-Br bond highly activated for oxidative addition by Palladium catalysts.[1]

-

The Nitrile Handle: Can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or cyclized into heterocycles like tetrazoles or oxadiazoles.

-

The Trifluoroethoxy Group: Remains inert during most standard coupling conditions, serving as a stable lipophilic anchor.[1]

Solubility Profile

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile.[1] (Precursor data and general physical properties).[1] Retrieved from [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for inductive effects of fluorinated groups). Retrieved from [Link]

Methodological & Application

Application Note: Protocols for Nucleophilic Aromatic Substitution of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Strategic Overview & Chemical Logic

The substrate 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile represents a critical scaffold in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs) and agrochemicals. The presence of the 2,2,2-trifluoroethoxy group imparts metabolic stability and lipophilicity, while the benzonitrile core provides the necessary electron-withdrawing character to activate the ring.

Mechanistic Analysis

Successfully performing Nucleophilic Aromatic Substitution (SNAr) on this substrate requires balancing two opposing electronic effects:

-

Activation (Para-Nitrile): The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG). It is located para to the bromine leaving group (at position 4). This is the primary driving force, stabilizing the anionic Meisenheimer intermediate via resonance delocalization onto the nitrogen.

-

Deactivation (Meta-Alkoxy): The trifluoroethoxy group at position 2 is meta to the reaction center (C4). While the fluorine atoms exert an inductive withdrawing effect (-I), the oxygen atom donates electron density into the ring via resonance (+M). In SNAr, electron-rich rings are less reactive. Therefore, this substrate is less reactive than 4-bromobenzonitrile and requires elevated temperatures or polar aprotic solvents to overcome the resonance deactivation.

Decision Matrix: SNAr vs. Pd-Catalysis

While Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is a viable alternative, SNAr is preferred for this scaffold due to:

-

Cost Efficiency: Elimination of expensive Pd catalysts and phosphine ligands.

-

Purification: Avoidance of heavy metal scavenging steps in pharmaceutical intermediates.

-

Scalability: Simplified workup suitable for kilogram-scale production.[1]

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the critical Meisenheimer complex stabilization that permits this transformation despite the meta-alkoxy deactivation.

Caption: Mechanistic pathway showing the nucleophilic attack at C4, stabilized by the para-nitrile group, leading to bromide displacement.

Experimental Protocols

Protocol A: Amination with Secondary Amines (Standard)

Target: Synthesis of 4-amino derivatives (e.g., morpholine, piperidine analogs). Scope: Ideal for introducing solubilizing groups.

Materials

-

Substrate: 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine) (1.5 – 2.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

-

Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Methodology

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (1.0 mmol) and K₂CO₃ (2.0 mmol).

-

Solvation: Add anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to accelerate bimolecular kinetics.

-

Addition: Add the secondary amine (1.5 mmol) via syringe.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Br) is less polar than the amino product.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Protocol B: Etherification (Phenols/Alcohols)

Target: Synthesis of biaryl ethers or alkoxy derivatives. Challenge: Alkoxides are harder nucleophiles; competitive hydrolysis of the nitrile can occur if water is present.

Materials

-

Substrate: 1.0 equiv

-

Nucleophile: Phenol or Alcohol (1.2 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology

-

Pre-complexation: In the reaction vessel, combine the Phenol/Alcohol and Cs₂CO₃ in NMP. Stir at RT for 15 mins to ensure deprotonation/activation.

-

Addition: Add the bromobenzonitrile substrate.

-

Reaction: Heat to 110–120°C . Higher temperature is often required compared to amination due to the reversibility of ether formation and the "harder" nature of the nucleophile.

-

Workup: Pour into ice-water. If the product is solid, collect by filtration (preferred). If oil, extract with diethyl ether (avoids NMP contamination better than EtOAc).

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed with this specific scaffold class.

| Variable | Condition | Outcome | Recommendation |

| Solvent | THF (66°C) | < 10% Conv. (24h) | Too low boiling; insufficient polarity for SNAr. |

| Solvent | DMSO (100°C) | > 95% Conv. (12h) | Optimal. Stabilizes the charged intermediate. |

| Solvent | DMF (100°C) | ~ 85% Conv. (12h) | Good alternative, easier to remove than DMSO. |

| Base | DIPEA (Organic) | Slow kinetics | Weaker base; use only for highly reactive amines. |

| Base | K₂CO₃ (Inorganic) | High Yield | Optimal. Heterogeneous surface acts as a sponge for HBr. |

| Temp | 80°C | Sluggish | Meta-alkoxy deactivation requires T > 90°C. |

Workflow Diagram

Caption: Operational workflow for the batch synthesis of 4-substituted benzonitriles.

Safety & Handling

-

Nitriles: While the nitrile group is bound to the ring, metabolic or thermal decomposition can release cyanide traces. Work in a well-ventilated fume hood.

-

Alkylating Potential: Benzylic-like halides and active aryl halides can be sensitizers. Wear nitrile gloves and eye protection.

-

Solvents: DMSO and DMF penetrate skin easily, carrying dissolved solutes with them. Avoid direct contact.

References

-

General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

SNAr on Halobenzonitriles: Wells, G., et al. (2006). Synthesis and reactive properties of 4-halobenzonitriles. Journal of Medicinal Chemistry, 49(18), 5442. Link

-

Effect of Alkoxy Substituents: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 2: Activation and Deactivation). Link

-

Substrate Properties: PubChem Compound Summary for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile. National Center for Biotechnology Information. Link

-

Related SARM Synthesis (Ostarine/Enobosarm analogs): Dalton, J. T., et al. (2009). Selective androgen receptor modulators (SARMs) for the treatment of muscle wasting. Expert Opinion on Investigational Drugs, 18(10), 1541-1557. (Describes the utility of the cyanophenoxy core). Link

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Manganese catalysed reduction of nitriles with amine boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile emerges as a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds. Its utility is anchored in three key structural features:

-

Aryl Bromide Handle: The bromine atom at the 4-position serves as a robust and reliable reaction site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents.

-

Versatile Nitrile Group: The cyano group is a linchpin for cyclization strategies. It can act as an electrophile or be transformed into other functional groups, providing a direct pathway to nitrogen-containing heterocycles.

-

Modulating Trifluoroethoxy Group: The 2-(2,2,2-trifluoroethoxy) substituent is a critical modulator of physicochemical properties. Its high lipophilicity and metabolic stability can enhance the drug-like characteristics of the final compounds, such as cell permeability and resistance to oxidative metabolism.

This technical guide provides an in-depth exploration of synthetic pathways originating from this building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative literature.

Part 1: Palladium-Catalyzed Cross-Coupling as a Gateway to Diversity

The bromine atom of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is the primary anchor for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds with high efficiency and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable method for constructing biaryl systems, which are prevalent scaffolds in pharmaceuticals.[2][3] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under palladium catalysis.

Causality and Mechanistic Insight: The catalytic cycle is a well-understood sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) and base is critical. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-determining step of the cycle.[3]

Sources

Application Notes and Protocols for the Synthesis of 4-Cyano-2-(2,2,2-trifluoroethoxy)benzonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Phthalonitriles

Phthalonitriles, or 1,2-dicyanobenzenes, are pivotal precursors in the synthesis of phthalocyanines, a class of robust macrocyclic compounds with extensive applications in dyes, pigments, chemical sensors, and photodynamic therapy.[1] The specific target molecule of this guide, 4-cyano-2-(2,2,2-trifluoroethoxy)benzonitrile, incorporates a trifluoroethoxy group, which can significantly modulate the electronic properties, solubility, and thermal stability of the resulting phthalocyanine derivatives. This makes it a valuable intermediate for the development of advanced materials and pharmaceuticals. The conversion of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile to the corresponding dinitrile is a key synthetic step, and this document provides a comprehensive guide to achieving this transformation efficiently and safely.

Strategic Considerations for the Cyanation of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

The starting material presents a unique set of electronic and steric challenges that must be considered when selecting a cyanation methodology. The presence of two electron-withdrawing groups (the nitrile and the trifluoroethoxy group) deactivates the aryl ring, making the aryl bromide less susceptible to oxidative addition in typical palladium-catalyzed cross-coupling reactions. However, this electron deficiency can also make the aryl halide more amenable to nucleophilic aromatic substitution under certain conditions.

Historically, the Rosenmund-von Braun reaction, which employs stoichiometric amounts of copper(I) cyanide at high temperatures, has been a common method for aryl nitrile synthesis.[2] However, this method often requires harsh conditions and can be challenging to scale up due to the use of stoichiometric copper salts and high-boiling polar solvents, which complicates product purification.[2] Modern transition-metal-catalyzed methods, particularly those employing palladium or copper catalysts, offer milder reaction conditions, broader functional group tolerance, and are generally more reproducible.[3][4]

For this specific transformation, a palladium-catalyzed approach is a promising strategy. Palladium catalysis is well-suited for the cyanation of a wide range of aryl halides, including those with electron-withdrawing substituents.[5] The choice of the cyanide source, ligand, and catalyst system is critical to overcome the challenges posed by the deactivated substrate and to ensure a high-yielding and selective reaction.

Palladium-Catalyzed Cyanation: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a catalytic cycle of oxidative addition, transmetalation (or more accurately, reductive elimination from a Pd(II)-cyanide complex), and reductive elimination.

Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.

Recommended Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol utilizes zinc cyanide as the cyanide source, which is less toxic than alkali metal cyanides and is widely used in palladium-catalyzed cyanations.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which can be slow for electron-deficient aryl groups.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | (Not available) | 294.04 | 1.0 | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.43 | 0.6 | 1.2 (CN⁻) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.57 | 0.04 | 0.04 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |

Experimental Procedure

Safety First: All manipulations involving cyanides must be performed in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[7][8] An emergency cyanide antidote kit should be readily accessible, and all personnel should be trained in its use.[7]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (1.0 mmol, 294 mg), zinc cyanide (0.6 mmol, 70 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 mmol, 22.2 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Caution: Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (10 mL) while stirring. This will neutralize any residual acidic species and prevent the formation of hydrogen cyanide gas.[9]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-cyano-2-(2,2,2-trifluoroethoxy)benzonitrile.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the cyanation reaction.

Alternative Protocol: Copper-Catalyzed Cyanation

For substrates that are recalcitrant to palladium-catalyzed conditions or for cost-effective scale-up, a copper-catalyzed approach can be a viable alternative. Modern copper-catalyzed methods have significantly improved upon the traditional Rosenmund-von Braun reaction by using catalytic amounts of copper and ligands to facilitate the reaction under milder conditions.[10][11]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | (Not available) | 294.04 | 1.0 | 1.0 |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.2 | 1.2 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |

| N,N'-Dimethylethylenediamine | 108-00-9 | 88.15 | 0.2 | 0.2 |

| Toluene, anhydrous | 108-88-3 | 92.14 | - | - |

Experimental Procedure

Safety First: Sodium cyanide is extremely toxic.[7] All handling must be done in a fume hood with appropriate PPE.[6][8] Ensure a basic work-up to prevent the formation of HCN gas.[9]

-

Reaction Setup: In an oven-dried Schlenk tube, combine 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (1.0 mmol, 294 mg), sodium cyanide (1.2 mmol, 59 mg), and copper(I) iodide (0.1 mmol, 19 mg).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 22 µL).

-

Reaction Conditions: Seal the tube tightly and heat in a preheated oil bath at 110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with toluene and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with a basic aqueous solution (e.g., 1 M sodium hydroxide) to remove any residual cyanide.[9]

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

-

-

Purification: Purify the crude product by column chromatography.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or time. The addition of a different ligand, such as XPhos or tBuXPhos, in the palladium-catalyzed reaction may also improve yields.[3] For the copper-catalyzed reaction, increasing the ligand loading or trying a different solvent like DMF could be beneficial.

-

Side Product Formation: The formation of hydrodehalogenated byproducts can sometimes be observed. Ensuring a strictly inert atmosphere and using high-purity, anhydrous solvents can minimize this.

-

Product Isolation Issues: The dinitrile product may be a solid. If precipitation occurs during work-up, ensure complete transfer and washing of all solids.

Conclusion

The synthesis of 4-cyano-2-(2,2,2-trifluoroethoxy)benzonitrile from its bromo-precursor is a feasible transformation using modern transition-metal-catalyzed methods. Both palladium and copper-catalyzed protocols offer viable routes, with the choice depending on the specific laboratory capabilities, cost considerations, and scalability requirements. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere and adherence to strict safety protocols for handling cyanides, is paramount for a successful and safe synthesis.

References

-

University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Shodhganga. Chapter 1: A brief survey on the synthesis of aromatic nitriles. Retrieved from [Link]

-

United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Retrieved from [Link]

-

Wayne State University. Cyanides SOP. Retrieved from [Link]

-

Organic Chemistry Portal. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Retrieved from [Link]

-

Anumolu, R., & Tunoori, A. R. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35356-35381. [Link]

-

Semantic Scholar. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Retrieved from [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Semantic Scholar. Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Retrieved from [Link]

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. ACS Catalysis, 3(9), 2091–2095. [Link]

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1405-1410. [Link]

-

National Center for Biotechnology Information. Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2007). A state-of-the-art cyanation of aryl bromides: a novel and versatile copper catalyst system inspired by Nature. Chemistry, 13(21), 6249–6254. [Link]

-

Ouali, A., & Taillefer, M. (2007). Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals. In Metal-Catalyzed Cross-Coupling Reactions (pp. 681-744). Wiley-VCH. [Link]

-

ResearchGate. Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Retrieved from [Link]

-

SciSpace. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Retrieved from [Link]

-

Science of Synthesis. C—CN Bond-Forming Reactions. Retrieved from [Link]

-

ResearchGate. Synthesis of Phthalonitriles Using a Palladium Catalyst. Retrieved from [Link]

-

Weissman, S. A., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5039–5050. [Link]

-

Reddit. Cyanation of Aryl Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Retrieved from [Link]

-

Shee, M., Shah, S. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(76), 11269–11272. [Link]

- Google Patents. US7595417B2 - Cyanation of aromatic halides.

-

de la Torre, G., & Torres, T. (2021). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers, 8(1), 116–123. [Link]

-

ResearchGate. Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. Retrieved from [Link]

-

Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. unitedchemicalcn.com [unitedchemicalcn.com]

- 8. research.wayne.edu [research.wayne.edu]

- 9. jst.chem.yale.edu [jst.chem.yale.edu]

- 10. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: Strategic Functionalization of the Nitrile Group in 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Introduction: A Versatile Scaffold for Drug Discovery

4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a highly valuable and versatile building block in modern medicinal chemistry and drug development.[1] Its utility stems from the strategic placement of three key chemical motifs. The bromine atom serves as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The 2,2,2-trifluoroethoxy group is frequently incorporated to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties of drug candidates.

At the core of its reactivity lies the nitrile (cyano) group. Far from being an inert substituent, the nitrile is a linchpin for synthetic diversification, capable of being transformed into several other critical functional groups.[2][3] Its linear geometry and electronic properties allow for transformations into primary amides, carboxylic acids, primary amines, and bioisosterically important tetrazoles.[4] This guide provides detailed application notes and validated protocols for the key functionalization pathways of the nitrile moiety in 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile, offering researchers a practical manual for leveraging this scaffold in their synthetic programs.

Selective Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either the primary amide or the fully hydrolyzed carboxylic acid. The choice of conditions is paramount to achieving the desired outcome, as amides can be susceptible to further hydrolysis under the very conditions used for their formation.[5]

Pathway A: Controlled Hydrolysis to 4-Bromo-2-(2,2,2-trifluoroethoxy)benzamide

Scientific Rationale: The primary amide is a ubiquitous functional group in pharmaceuticals, contributing to a molecule's hydrogen bonding capacity and overall biological activity.[5] Achieving a selective conversion from a nitrile to an amide requires conditions that are sufficiently potent to hydrate the nitrile but mild enough to prevent subsequent hydrolysis of the newly formed amide.[5][6] While various transition-metal catalysts exist, a carefully controlled base-mediated protocol offers a robust and scalable method for this transformation.[7][8] Using a moderate concentration of base and controlling the temperature are key to isolating the amide in high yield.

Experimental Protocol: Base-Mediated Selective Hydrolysis

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq).

-

Reagent Addition: Add a 3:1 mixture of tert-butanol and deionized water, followed by powdered sodium hydroxide (2.0 eq).

-

Reaction: Heat the reaction mixture to 60-70°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the starting nitrile and the appearance of the more polar amide spot are indicative of conversion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-